4-methyl-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-8-4(3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYLSRODUZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141534-28-1 | |
| Record name | 4-methyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 1h Pyrazole 3 Carboxamide
Established Synthetic Routes to 4-Methyl-1H-pyrazole-3-carboxamide Core Structure
Cyclocondensation Approaches Utilizing Hydrazines and 1,3-Difunctional Carbon Units
A fundamental and widely employed method for the synthesis of the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govwikipedia.org This approach allows for the direct formation of the pyrazole core. For the synthesis of the title compound, a suitably substituted 1,3-dicarbonyl precursor bearing a methyl group at the C2 position and appropriate functionalities at the C1 and C3 positions would be required to react with hydrazine.
The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the substituents on the final pyrazole ring, is influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl unit. nih.gov
A related strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine, followed by dehydrogenation of the resulting pyrazoline to furnish the pyrazole. wikipedia.org
Preparation via Acid Chloride Formation and Subsequent Amide Coupling
An alternative and versatile route to this compound involves a two-step process starting from the corresponding carboxylic acid, 4-methyl-1H-pyrazole-3-carboxylic acid. nih.gov This method separates the formation of the pyrazole core from the introduction of the carboxamide group, offering greater flexibility in the synthesis of diverse amide derivatives.
The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).
The resulting 4-methyl-1H-pyrazole-3-carbonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine in a subsequent step to form the desired carboxamide. This amide coupling reaction is a cornerstone of organic synthesis and can be facilitated by various coupling agents and conditions to achieve high yields. nih.gov This method is particularly advantageous for creating a library of N-substituted carboxamide analogs by simply varying the amine used in the final step. google.comcbijournal.com
| Starting Material | Reagent | Product | Description |
| 4-Methyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | 4-Methyl-1H-pyrazole-3-carbonyl chloride | Conversion of the carboxylic acid to the more reactive acid chloride. |
| 4-Methyl-1H-pyrazole-3-carbonyl chloride | Ammonia (NH₃) | This compound | Amide formation via reaction with ammonia. |
Strategies for Introducing the 4-Methyl Group
The introduction of the methyl group at the C4 position of the pyrazole ring can be accomplished either by starting with a precursor already containing the methyl group or by direct methylation of a pre-formed pyrazole ring.
One common strategy is to utilize a starting material that already possesses the required methyl group. For instance, in cyclocondensation reactions, a 1,3-dicarbonyl compound with a methyl substituent at the central carbon atom can be used.
Alternatively, direct C-methylation of a pyrazole ring can be a more challenging transformation due to the potential for N-methylation and the need for specific activating groups to direct the methylation to the C4 position. However, various methods for the selective methylation of heterocyclic compounds have been developed. A recent study described a highly selective N1-methylation of pyrazoles using sterically bulky α-halomethylsilanes as masked methylating reagents, which could potentially be adapted for C-methylation under different conditions. nih.gov
Derivatization Strategies for Analogues of this compound
The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with tailored properties.
Substitution of the Carboxamide Nitrogen with Amines and Hydrazines
The primary amide group of this compound is a key functional handle for derivatization. It can be readily transformed into a variety of N-substituted amides through reaction with different amines. This is often achieved by first converting the corresponding carboxylic acid to the acid chloride, as described in section 2.1.2, followed by reaction with a primary or secondary amine. cbijournal.comjocpr.com
Furthermore, the carboxamide can be reacted with hydrazines to form hydrazides. For instance, a study on 1,3-diphenylpyrazole-4-carboxaldehyde demonstrated its condensation with various hydrazines to yield hydrazones, showcasing the reactivity of the pyrazole scaffold with hydrazine derivatives. ekb.eg Similar transformations could be envisioned for the carboxamide derivative.
| Starting Material | Reactant | Product Class | Significance |
| 4-Methyl-1H-pyrazole-3-carbonyl chloride | Primary/Secondary Amines | N-Substituted Amides | Allows for the introduction of a wide variety of functional groups to explore structure-activity relationships. nih.govnih.gov |
| This compound | Hydrazines | Hydrazides | Creates analogues with potential for further functionalization or unique biological activities. ekb.eg |
Modification of Aryl and Heteroaryl Substituents
While the core structure is this compound, many synthetic strategies involve the introduction of aryl or heteroaryl substituents at other positions of the pyrazole ring, typically at the N1 or C5 positions, to modulate the electronic and steric properties of the molecule.
The synthesis of such analogues often begins with precursors that already contain the desired aryl or heteroaryl moiety. For example, the Vilsmeier-Haack reaction can be used to formylate acetophenone (B1666503) semicarbazones, which can then be oxidized to the corresponding pyrazole-4-carboxylic acids, providing a route to 3-aryl-substituted pyrazoles. researchgate.net Another approach involves the reaction of chalcones with hydrazines to produce pyrazoles with substituents at the 3 and 5 positions. researchgate.net
Once the substituted pyrazole core is formed, further modifications of the appended aryl or heteroaryl rings can be performed. Standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be employed, provided the pyrazole ring itself is stable to the reaction conditions. The choice of synthetic strategy will depend on the desired substitution pattern and the compatibility of the functional groups present in the molecule. nih.gov
Introduction of Difluoromethyl Groups at Position 3
The incorporation of a difluoromethyl (CF2H) group into organic molecules, particularly at the C3 position of a pyrazole ring, is a key strategy in the development of pharmaceuticals and agrochemicals. researchgate.net This is because the CF2H group can act as a hydrogen-bond donor, a bioisostere for other functional groups, and can enhance the lipophilicity of a compound. researchgate.net
Several methods have been developed for the synthesis of 3-(difluoromethyl)pyrazoles. One prominent strategy involves the use of difluoroacetohydrazonoyl bromides as building blocks. These reagents undergo a [3+2] cycloaddition reaction with electron-deficient olefins under mild conditions to produce CF2H-substituted pyrazolines and pyrazoles in good yields and with high regioselectivity. researchgate.netnih.gov Another approach utilizes fluorinated reagents like 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA), which, upon activation, reacts with β-ketoesters to form intermediates that can be cyclized with hydrazines to yield pyrazoles with fluorinated functionalities. nih.gov
The direct C-H difluoromethylation of pyrazoles is also a viable, though sometimes challenging, method. This often involves the generation of a difluoromethyl radical, which is considered nucleophilic. nih.gov To enhance its electrophilicity for reaction with electron-rich heterocycles like pyrazole, the difluoromethylating reagent can be equipped with a removable electron-withdrawing group. nih.gov Nickel-catalyzed cross-coupling reactions of aryl halides with difluoromethylating agents have also proven effective for introducing the CF2H group onto a pyrazole ring. rsc.org
The following table summarizes key reagents and reaction types for the introduction of difluoromethyl groups.
| Reagent/Method | Reaction Type | Key Features |
| Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | Mild conditions, good yields, high regioselectivity. researchgate.netnih.gov |
| 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA) | Three-component reaction | Utilizes fluorinated building blocks. nih.gov |
| Radical Difluoromethylation | C-H Functionalization | Often requires modification of the difluoromethyl radical's electrophilicity. nih.govrsc.org |
| Nickel-catalyzed Cross-Coupling | Cross-Coupling | Effective for aryl halides. rsc.org |
Reaction Mechanisms in the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives involves several key reaction mechanisms that are fundamental to organic chemistry.
Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation
A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized in excellent yields by reacting 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with a substituted amine. nih.gov Similarly, other studies have reported the synthesis of various 1H-pyrazole-3-carboxamide derivatives through the reaction of the corresponding pyrazole carboxylic acid chloride with different amines. researchgate.netnih.govjst.go.jp
Cyclization Pathways in Heterocyclic Synthesis
The formation of the pyrazole ring itself is a critical step and is most commonly achieved through a cyclization reaction. The Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a widely used method. nih.gov Another significant pathway is the [3+2] dipolar cycloaddition of a diazoalkane with an alkyne. nih.gov
Multicomponent reactions have also emerged as efficient strategies for synthesizing substituted pyrazoles. rsc.org For instance, a three-component reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine can produce structurally diverse multi-substituted pyrazoles. rsc.org Electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is another effective method for preparing 4-iodopyrazoles. acs.org
The following table outlines common cyclization strategies for pyrazole synthesis.
| Reactants | Reaction Type | Key Features |
| Hydrazine and 1,3-dicarbonyl compound | Knorr Condensation | Classic and widely used method. nih.gov |
| Diazoalkane and alkyne | [3+2] Dipolar Cycloaddition | Forms the pyrazole ring through a concerted mechanism. nih.gov |
| α,β-alkynic hydrazones and iodine | Electrophilic Cyclization | Yields 4-iodopyrazoles. acs.org |
| Thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine | Three-component reaction | Produces structurally diverse pyrazoles. rsc.org |
Intramolecular Transformations and Rearrangements
Intramolecular reactions and rearrangements play a significant role in the synthesis of complex pyrazole derivatives. Fused pyrazoles can be formed via intramolecular 1,3-dipolar cycloadditions of diazo intermediates with pendant alkynes. nih.govnih.gov These fused systems can then undergo thermal [1s, 5s] sigmatropic shifts, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.govnih.gov
Another example involves the rearrangement of pyrazole nitrenes. Depending on the reaction conditions and the structure of the starting material, pyrazole nitrenes can undergo unusual rearrangements and cascade reactions, leading to the formation of unexpected products. mdpi.com Additionally, a platinum-catalyzed mdpi.commdpi.com sigmatropic rearrangement/cyclization cascade of N-propargylhydrazones provides an efficient route to highly functionalized pyrazoles.
Advanced Synthetic Techniques Applied to Pyrazole Carboxamides
To improve the efficiency and environmental friendliness of pyrazole carboxamide synthesis, advanced techniques such as microwave-assisted synthesis have been employed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.comacs.orgnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives.
For example, the synthesis of dihydropyrazoles and pyrazole-carboxamides has been achieved using microwave irradiation, optimizing reaction conditions from literature precedents. mdpi.com In some cases, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while significantly improving product yields. acs.org The synthesis of novel pyrazole derivatives from chalcone (B49325) analogs and hydrazine hydrate (B1144303) has also been efficiently carried out under microwave irradiation. nih.gov This method has been utilized for the synthesis of complex pyrazoles, including those involving Suzuki-Miyaura cross-coupling reactions. dergipark.org.tr
The following table highlights the advantages of microwave-assisted synthesis in specific examples.
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of N'-...-hydrazides | 7–9 hours | 9–10 minutes | 79–92% |
| Synthesis of pyrazole derivatives | Not specified | 20 minutes | High yields |
Solid-Phase Organic Synthesis Methodologies
The solid-phase synthesis of this compound offers a streamlined approach for the generation of pyrazole-based compound libraries, facilitating medicinal chemistry and drug discovery efforts. While specific literature detailing the solid-phase synthesis of this exact molecule is not prevalent, the principles can be extrapolated from established methodologies for the synthesis of analogous pyrazole carboxamides. These methods typically involve the immobilization of a starting material onto a solid support, followed by sequential chemical transformations to construct the desired heterocyclic core and introduce functional diversity.
A plausible solid-phase strategy for the synthesis of this compound would likely commence with the attachment of a suitable building block to a resin. This is followed by the construction of the pyrazole ring and subsequent amidation. The use of solid-phase techniques allows for the easy removal of excess reagents and by-products through simple filtration and washing steps, thus avoiding traditional and often time-consuming purification methods like column chromatography.
One potential route involves the use of a resin-bound β-ketoester. The pyrazole ring can then be formed through condensation with a hydrazine derivative. Subsequent cleavage from the solid support and amidation would yield the final product. Microwave-assisted organic synthesis (MAOS) can be integrated into this workflow to accelerate reaction times and improve yields.
Below are tables outlining a proposed solid-phase synthesis scheme for this compound, based on general methods for pyrazole synthesis.
Table 1: Proposed Solid-Phase Synthesis of 4-Methyl-1H-pyrazole-3-carboxylate Intermediate
| Step | Reagent and Conditions | Description |
| 1 | Wang resin, 4-(dimethylamino)pyridine (DMAP), N,N'-dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM) | Immobilization of a suitable dicarboxylic acid monoester to the solid support. |
| 2 | Hydrazine hydrate, Acetic acid (catalyst), N,N-Dimethylformamide (DMF), Microwave irradiation (100-150 °C) | Cyclocondensation reaction to form the pyrazole ring on the solid support. |
| 3 | Methyl iodide, Potassium carbonate, DMF | N-alkylation of the pyrazole ring. |
| 4 | Trifluoroacetic acid (TFA) in DCM | Cleavage of the pyrazole-3-carboxylic acid from the resin. |
Table 2: Final Amidation Step
| Step | Reagent and Conditions | Product |
| 5 | Thionyl chloride; then aqueous ammonia | Conversion of the carboxylic acid to the primary amide, yielding this compound. |
The solid-phase approach is highly amenable to combinatorial synthesis, where variations in the hydrazine component or subsequent alkylation and amidation steps can be used to generate a library of related pyrazole-3-carboxamide derivatives for biological screening.
Spectroscopic and Structural Elucidation of 4 Methyl 1h Pyrazole 3 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper insights into complex structures. researchgate.net
Proton (¹H) NMR Spectral Analysis for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their neighboring environments. In the context of 4-methyl-1H-pyrazole-3-carboxamide and its derivatives, the chemical shifts (δ) and coupling constants (J) of the protons provide a wealth of structural information.
For instance, in a derivative, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, the pyrazole ring proton (3(5)-H) appears as a narrow singlet at approximately δ 7.96 ppm. ktu.edu The methyl ester protons (OCH₃) resonate around δ 3.83 ppm, and the protons of the Boc protecting group [C(CH₃)₃] are observed at about δ 1.47 ppm. ktu.edu The specific positions of substituents on the pyrazole ring can be confirmed using techniques like the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons. For example, an NOE between the phenyl group protons and the pyrazole C5-H proton confirms their proximity. ktu.edu
The following table summarizes typical ¹H NMR spectral data for a representative pyrazole derivative:
| Proton Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C5-H | 8.34 |
| Pyrazole Ring Proton | 7.96 |
| OCH₃ | 3.83 |
| C(CH₃)₃ (Boc) | 1.47 |
| Piperidine 4⁰-H | 3.54 |
| Methyl Group (1-CH₃) | 3.92 |
This table is interactive. Click on the headers to sort the data.
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Determination
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms within a molecule. oxinst.com A ¹H-¹H COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. oxinst.com Off-diagonal cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure. oxinst.com This is invaluable for piecing together the fragments of a molecule identified in 1D NMR spectra. For pyrazole derivatives, COSY can definitively link the pyrazole ring protons to adjacent substituents. oxinst.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
In the IR spectra of pyrazole-carboxamide derivatives, characteristic absorption bands are observed. For example, the N-H stretching vibrations of the amide group typically appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is a strong band usually found between 1680 and 1630 cm⁻¹. The C=N stretching of the pyrazole ring can be observed around 1550 cm⁻¹. nih.govnist.gov For derivatives containing a sulfonamide group, the asymmetric and symmetric SO₂ stretching vibrations are found in the ranges of 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov
The following table summarizes key IR absorption bands for pyrazole-carboxamide derivatives:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3400-3200 |
| Amide C=O | Stretch | 1680-1630 |
| Pyrazole C=N | Stretch | ~1550 |
| Sulfonamide SO₂ | Asymmetric Stretch | 1397–1320 |
| Sulfonamide SO₂ | Symmetric Stretch | 1167–1144 |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.netnih.gov
For this compound and its derivatives, the molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight. For example, the predicted monoisotopic mass for 4-amino-1-methyl-1H-pyrazole-3-carboxamide is 140.06981 Da. uni.lu HRMS can further confirm the elemental formula. For instance, for a derivative with the formula C₁₀H₈NO₃, the calculated m/z for the [M+H]⁺ ion is 190.0499, which can be compared to the experimentally found value. rsc.org The fragmentation pattern observed in the MS/MS spectrum can provide further structural details by showing how the molecule breaks apart.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
For pyrazole derivatives, X-ray crystallography has been used to confirm the planar structure of the pyrazole ring and to determine the spatial orientation of the carboxamide group and other substituents. cardiff.ac.uk For example, in the crystal structure of a derivative, it was found that the pyrazole and thiophene (B33073) rings were nearly co-planar, while the phenyl and tetrabromodioxoisoindolinyl rings were almost perpendicular to this plane. cardiff.ac.uk The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice provides insights into the solid-state packing of the molecules. researchgate.net
The table below presents selected crystallographic data for a pyrazole derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3725(6) |
| b (Å) | 20.0436(12) |
| c (Å) | 15.3281(11) |
| β (°) | 102.896(6) |
| V (ų) | 2806.9(3) |
| Z | 4 |
This table is interactive. Click on the headers to sort the data.
Investigating Tautomerism in the Pyrazole Ring System using Spectroscopic Methods
The phenomenon of annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazole rings. For asymmetrically substituted pyrazoles, such as this compound, this results in a dynamic equilibrium between two distinct tautomeric forms: this compound and 4-methyl-1H-pyrazole-5-carboxamide. The determination of the predominant tautomer and the dynamics of their interconversion is a significant area of structural chemistry, primarily investigated using advanced spectroscopic techniques. nih.govencyclopedia.pub
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei, stands as the most definitive method for studying tautomerism in pyrazoles. nih.govbohrium.com The choice of solvent and the physical state of the sample (solution or solid) are critical factors that influence the observed results. bohrium.comcdnsciencepub.com
In solution, particularly in solvents like DMSO-d₆, N-unsubstituted pyrazoles often exhibit rapid proton exchange between the N1 and N2 positions. nih.gov This intermolecular process is fast on the NMR timescale, resulting in a single set of time-averaged signals. nih.govencyclopedia.pub A key indicator of this tautomeric equilibrium is the characteristic broadening of the signals for the C3 and C5 carbons in the ¹³C NMR spectrum, as they interchange chemical environments. nih.gov To resolve the individual tautomers, chemists may employ low-temperature NMR analysis to slow the rate of proton transfer or use "blocked" derivatives where the mobile proton is replaced by a group like a methyl, fixing the structure as a single tautomer for comparison. bohrium.commdpi.com
Solid-state NMR, specifically Cross-Polarization/Magic Angle Spinning (CP/MAS), provides unambiguous insight into the tautomeric form present in the crystalline state. bohrium.comcdnsciencepub.com In the solid phase, molecular motion is restricted, and typically only one tautomer is present. nih.gov Research on closely related compounds, such as 1H-pyrazole-3-(N-tert-butyl)-carboxamide, has demonstrated through X-ray crystallography and ¹³C and ¹⁵N CP/MAS NMR that the molecule exists exclusively as the 3-substituted tautomer in the solid state. researchgate.net This finding is consistent with the general observation that the tautomer present in the solid is also the major tautomer in solution. cdnsciencepub.com
The position of the tautomeric equilibrium is heavily influenced by the electronic properties of the substituents on the pyrazole ring. researchgate.net Theoretical and experimental studies have shown that electron-donating groups, including the carboxamide group (CONH₂), tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, solution-state NMR revealed an equilibrium with a ratio of approximately 90% of the 3-substituted tautomer and 10% of the 5-substituted tautomer at ambient temperature, a preference that depends on temperature. researchgate.net
Infrared (IR) spectroscopy can also be used to study tautomerism, often in conjunction with theoretical calculations. The vibrational frequencies associated with the N-H and C=O bonds can provide clues about the tautomeric state and intermolecular interactions, such as hydrogen bonding, which can favor one form over another. nih.govresearchgate.net
Detailed Research Findings
The table below summarizes the expected spectroscopic behavior and tautomeric distribution for pyrazoles with a C3-carboxamide substituent, based on published research for analogous compounds.
| Condition | Spectroscopic Method | Key Observation | Predominant Tautomer | Reference |
|---|---|---|---|---|
| Solid State | ¹³C & ¹⁵N CP/MAS NMR, X-Ray Diffraction | A single set of sharp signals corresponding to one distinct molecular structure. | 3-Carboxamide form is exclusively present. | cdnsciencepub.comresearchgate.net |
| Solution (e.g., DMSO-d₆) | ¹H & ¹³C NMR (Room Temp.) | Time-averaged signals. Broadening of C3 and C5 carbon signals. | Dynamic equilibrium. 3-Carboxamide form is the major species (~90%), 5-Carboxamide is the minor species (~10%). | nih.govresearchgate.net |
| Solution | Low-Temperature NMR | Resolution of two distinct sets of signals for each tautomer as proton exchange slows. | Allows for quantification of the equilibrium constant (KT). | nih.govbohrium.com |
The following table illustrates the general principles of how ¹³C NMR chemical shifts can be used to distinguish between pyrazole tautomers. The exact values can vary based on substituents and solvent.
| Carbon Atom | Expected Chemical Shift in 3-Substituted Tautomer (ppm) | Expected Chemical Shift in 5-Substituted Tautomer (ppm) | Rationale |
|---|---|---|---|
| C3 | More deshielded (higher ppm) | More shielded (lower ppm) | In the 3-substituted form, C3 is an sp² carbon double-bonded to a nitrogen (C=N). In the 5-substituted form, it is single-bonded to an NH group. |
| C5 | More shielded (lower ppm) | More deshielded (higher ppm) | In the 3-substituted form, C5 is single-bonded to the NH group. In the 5-substituted form, it is part of a C=N bond. |
| C4 | Chemical shift is less affected by tautomerism but sensitive to the C4 substituent. | The electronic environment of C4 is more consistent between the two tautomeric forms compared to C3 and C5. |
Computational and Theoretical Chemistry Studies of 4 Methyl 1h Pyrazole 3 Carboxamide
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the prediction of the most probable reaction pathways and the characterization of transient structures, such as transition states.
The synthesis of pyrazole (B372694) derivatives often involves cyclocondensation reactions. nih.gov Theoretical calculations can elucidate the mechanisms of these complex reactions. For instance, in the formation of pyrazole rings, computational models can predict the regioselectivity of the reaction, determining which isomer is more likely to form. Studies on related pyrazole syntheses have utilized DFT calculations to model the reaction mechanism. For example, the formation of a tris(pyrazolyl)methane derivative was modeled using the MN15L density functional and the def2-TZVP basis set, including a solvation model (SMD) to simulate the solvent environment. mdpi.com This approach allows for the calculation of transition states and their corresponding activation energies. mdpi.com
A plausible mechanism for reactions involving pyrazoles can involve the nucleophilic character of the pyrazole nitrogen. mdpi.comacs.org By calculating the Gibbs free energy and enthalpy for different potential pathways, researchers can determine the most thermodynamically favorable route. mdpi.com Transition state calculations reveal the energy barriers that must be overcome for the reaction to proceed, which is consistent with experimental conditions like the need for high temperatures. mdpi.com These computational analyses provide a molecule-by-molecule picture of the reaction, identifying key intermediates and the energetic landscape that governs the transformation.
Spectroscopic Property Prediction through Computational Methods
Computational methods are widely used to predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. Methods such as B3LYP or B3PW91 with basis sets like 6-311+G(d,p) are commonly employed for this purpose. nih.govnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental, anharmonic frequencies. nih.gov
For pyrazole-carboxamide derivatives, key vibrational modes can be assigned based on these calculations. For example, studies on similar structures have identified characteristic vibrations for the N-H, C=O, and pyrazole ring bonds. nih.govderpharmachemica.com The calculated frequencies for N-H stretching vibrations and the asymmetric and symmetric stretching of other functional groups show good correlation with experimental IR data. mdpi.comnih.gov
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3533 - 3224 | Stretching of the N-H bond in the carboxamide group. mdpi.comnih.gov |
| C-H Stretch (Methyl) | 3007 - 2901 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. derpharmachemica.com |
| C=O Stretch (Amide) | 1690 - 1620 | Stretching of the carbonyl double bond in the carboxamide group. |
| Pyrazole Ring Stretch | 1639 - 1450 | Stretching vibrations involving the C=N and C=C bonds within the pyrazole ring. mdpi.com |
| CH₃ Deformation | 1465 - 1357 | Bending and deformation modes of the methyl group. derpharmachemica.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. iu.edu.saresearchgate.net These calculations provide theoretical chemical shifts that, when compared to experimental spectra, can confirm the assigned structure, including the specific regiochemistry of substituted pyrazoles. mdpi.com
Computational studies on pyrazoles and related azoles have shown that calculated chemical shifts agree well with experimental values. researchgate.netswinburne.edu.au These methods are sensitive enough to predict the effects of protonation, hydrogen bonding, and solvent changes on the chemical shifts. researchgate.netrsc.org For 4-methyl-1H-pyrazole-3-carboxamide, key predicted shifts would include those for the pyrazole ring protons and carbons, the methyl carbon, and the amide carbon. For instance, in related pyrazole-carboxamides, the amide carbonyl carbons are typically observed in the range of δ = 162.78–159.00 ppm. nih.gov
| Atom | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) |
|---|---|---|
| C3 (attached to carboxamide) | ~140-150 | - |
| C4 (attached to methyl) | ~105-115 | - |
| C5 | ~130-140 | ~7.5-8.0 |
| C=O (Amide) | ~160-165 | - |
| CH₃ (Methyl) | ~10-15 | ~2.0-2.5 |
Note: The values in this table are estimates based on data for structurally similar pyrazole compounds. nih.govmdpi.com
Time-dependent density functional theory (TD-DFT) is the premier computational method for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net These simulations predict the maximum absorption wavelengths (λmax) and the oscillator strengths, which correspond to the intensity of the absorption bands. Furthermore, TD-DFT provides insight into the nature of the electronic transitions, such as π→π* or n→π*, that are responsible for the observed absorptions. researchgate.net
For pyrazole derivatives, TD-DFT calculations can effectively model the UV-Vis spectra. nih.gov Studies show that the calculated absorption maxima often align well with experimental data, and can predict shifts in λmax due to different substituents or solvent environments. nih.govresearchgate.net The absorption spectra of pyrazole compounds typically show characteristic bands related to the electronic systems of the pyrazole ring and any conjugated substituents. researchgate.net For example, a study on pyrazole azo dyes used TD-DFT to confirm that an experimental peak at 331 nm corresponded to the azo tautomer of the molecule. nih.gov
| Compound Type | Typical Calculated λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Substituted Pyrazoles | ~200-240 | π→π* transitions within the pyrazole ring system. nih.govrsc.org |
| Conjugated Pyrazole Derivatives | ~280-350 | π→π* transitions involving the extended conjugated system. nih.govresearchgate.net |
Note: The values in this table are representative examples from computational studies on various pyrazole derivatives.
Advanced Computational Modeling in Bio-interactions
Computational modeling is a critical component of modern drug discovery and molecular biology, providing detailed insights into how small molecules like this compound might interact with biological macromolecules.
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. nih.gov This technique is widely used to understand the molecular basis of a ligand's biological activity and to guide the design of more potent and selective molecules. nih.govnih.gov
Derivatives of 1H-pyrazole-3-carboxamide have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have predicted the binding modes of pyrazole-carboxamides with various biological targets. For example, certain derivatives have been shown to bind to the minor groove of DNA, with the carboxamide portion playing a key role in the interaction. nih.govjst.go.jp Other studies have docked pyrazole-carboxamide compounds into the active sites of enzymes like carbonic anhydrase, kinases (FLT3, CDK), and succinate (B1194679) dehydrogenase, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.govnih.gov These simulations provide a structural hypothesis for the compound's mechanism of action. nih.gov
| Pyrazole-Carboxamide Derivative Class | Biological Target | Predicted Binding Site/Interaction | Reference |
|---|---|---|---|
| Substituted 1H-pyrazole-3-carboxamides | DNA | Binds to the DNA minor groove. | nih.govjst.go.jp |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I, hCA II) | Interacts with the zinc ion and key amino acids (e.g., His94, His96) in the active site. | nih.gov |
| 4-amino-1H-pyrazole-3-carboxamides | FLT3 and CDK Kinases | Forms hydrogen bonds within the ATP-binding pocket of the kinases. | nih.gov |
| N-phenyl-1-methyl-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Occupies the active site, predicting a binding orientation that explains inhibitory activity. | nih.gov |
Binding Energy Calculations
Binding energy calculations are fundamental in computational chemistry for predicting the affinity of a ligand for its receptor. While specific binding energy calculations for the unsubstituted this compound are not extensively detailed in the provided research, studies on its derivatives have offered valuable information.
Research into novel 1H-pyrazole-3-carboxamide derivatives has utilized molecular docking to predict their interaction with DNA. jst.go.jpnih.gov In one such study, a DNA minor groove binding model was established, and the binding energies for four different 1H-pyrazole-3-carboxamide derivatives were calculated. jst.go.jp The compound identified as pym-5, which is 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated the most favorable binding energy, indicating a strong affinity for DNA. jst.go.jpnih.gov These findings suggest that the pyrazole-3-carboxamide scaffold can serve as a basis for designing compounds with significant DNA binding capabilities. nih.gov
The binding affinities of various pyrazole derivatives as cannabinoid receptor antagonists have also been a subject of investigation. acs.orgscispace.com For instance, the binding affinity of SR141716A, a complex derivative of this compound, was determined using radioligand binding assays. scispace.com Such studies are crucial for understanding the structural requirements for potent receptor antagonism. acs.org
| Compound Derivative | Target | Calculated Binding Energy (kcal/mol) | Binding Affinity (Ki or Kd) | Reference |
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | DNA | -49.67 | 1.06 x 105 M-1 (Kpym-5) | jst.go.jp |
| pyz-5 | DNA | -44.56 | Not Reported | jst.go.jp |
| pym-55 | DNA | -30.91 | Not Reported | jst.go.jp |
| pym-n | DNA | -28.80 | Not Reported | jst.go.jp |
| [3H]SR141716A | Cannabinoid CB1 | Not Reported | 1.20 ± 0.02 nM (Kd) | scispace.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. shd-pub.org.rs This approach is instrumental in drug discovery for designing molecules with enhanced efficacy. shd-pub.org.rs For derivatives of this compound, 3D-QSAR studies, particularly Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for their biological activities.
A notable application of 3D-QSAR has been in the study of arylpyrazole antagonists for the cannabinoid CB1 and CB2 receptors. acs.orgnih.gov In one study, CoMFA was used to analyze a series of arylpyrazole cannabinoid receptor antagonists, with the key pyrazole derivative being N-(piperidin-1-yl)-5-phenyl-1-(n-pentyl)-4-methyl-1H-pyrazole-3-carboxamide (AM263). acs.orgnih.gov This analysis provided insights into the binding affinities of these compounds at the CB1 and CB2 receptor sites and helped to differentiate the structural features necessary for selectivity towards each receptor subtype. acs.orgnih.gov
Furthermore, Topomer CoMFA, a specific type of 3D-QSAR, has been utilized to develop models for various pyrazole derivatives. science.gov For instance, it was used to create a 3D-QSAR model for novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to understand their antifungal activities. science.gov This highlights the utility of QSAR in agrochemical research as well. In another study focused on designing novel antifungal agents, a 3D-QSAR study using the CoMFA technique was performed on a series of pyrazole carboxamide and niacinamide derivatives containing a benzimidazole (B57391) moiety. rsc.org The resulting model showed good predictive ability, which is valuable for designing more effective antifungal compounds. rsc.org
| QSAR Model Type | Compound Series | Biological Activity | Key Findings | Reference |
| 3D-QSAR/CoMFA | Arylpyrazole cannabinoid receptor antagonists | Cannabinoid CB1/CB2 | Differentiated structural requirements for affinity at CB1 and CB2 receptor subtypes. | acs.org, nih.gov |
| Topomer CoMFA | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal | Developed a 3D-QSAR model to guide the synthesis of compounds with improved antifungal activity. | science.gov |
| 3D-QSAR/CoMFA | Pyrazole carboxamide and niacinamide derivatives with a benzimidazole moiety. | Antifungal (B. cinerea) | The model showed good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. | rsc.org |
Investigation of Biological Interactions and Molecular Mechanisms in Vitro Studies
Enzyme Inhibition Studies of 4-Methyl-1H-pyrazole-3-carboxamide Derivatives
The 1H-pyrazole-3-carboxamide core structure has proven to be a versatile template for the design of potent enzyme inhibitors. By modifying substituents on the pyrazole (B372694) ring and the carboxamide nitrogen, researchers have developed derivatives with high affinity for several classes of enzymes.
Derivatives of 1H-pyrazole-3-carboxamide have emerged as powerful inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancers like acute myeloid leukemia (AML). nih.govnih.govnih.gov Studies have particularly focused on their activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.govnih.govresearchgate.net
A series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, leading to the discovery of potent dual inhibitors of FLT3 and CDKs. nih.govnih.gov One notable compound, FN-1501, demonstrated potent inhibition of FLT3, CDK2, CDK4, and CDK6 with IC₅₀ values in the nanomolar range. nih.govnih.gov Further structural optimization led to the development of compound 8t, which exhibited even stronger inhibitory activity against FLT3, CDK2, and CDK4. nih.govresearchgate.net Compound 8t was found to be more efficient than FN-1501, with an IC₅₀ value for FLT3 of just 0.089 nM. nih.govresearchgate.net These compounds also showed potent antiproliferative effects in leukemia cell lines that harbor FLT3 mutations. nih.govresearchgate.net The structure-activity relationship studies highlighted that incorporating a pyrimidine-fused heterocycle at the 4-position of the pyrazole core is a critical feature for achieving this potent kinase inhibition. nih.govnih.gov
The pyrazole carboxamide scaffold has also been successfully utilized to develop inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. researchgate.netnih.gov Novel pyrazole carboxamide derivatives have been synthesized and evaluated for their inhibitory effects against human CA isozymes I and II (hCA-I and hCA-II), which are targets for antiglaucoma agents. researchgate.netnih.govfrontiersin.org In one study, compounds designated as 3 and 9 were identified as having the highest inhibitory effects on both these isozymes. researchgate.netnih.gov
Further research into benzenesulfonamides incorporating pyrazole-carboxamide moieties has yielded inhibitors with selectivity for different CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov Structure-activity relationship studies revealed that specific substitutions are crucial for potency and selectivity. For instance, one derivative, compound 15, showed a high degree of selectivity, inhibiting hCA II with a Kᵢ of 3.3 nM while being much less active against hCA I (Kᵢ = 725.6 nM). nih.gov Another study on pyrazole-based benzene (B151609) sulfonamides identified compounds that were more active than the standard drug acetazolamide, with compound 4g showing an IC₅₀ of 0.12 µM against the hCAXII isoform. sigmaaldrich.com
The pyrazole scaffold is a promising structural motif for developing inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for managing type 2 diabetes. nih.govnih.govresearchgate.net Numerous studies have focused on pyrazole derivatives as α-glucosidase inhibitors. nih.govnih.gov For example, a series of sulfonamide-based acyl pyrazoles were synthesized and showed potent in vitro inhibition of α-glucosidase, with all tested compounds being more potent than the standard drug acarbose. nih.gov The most active compound in this series, 5a, which features a chlorine atom on the phenyl ring, had an IC₅₀ value of 1.13 µM. nih.gov While many pyrazole-based compounds have shown significant α-glucosidase inhibitory activity, specific data for the unsubstituted this compound was not prominent in the reviewed literature. nih.govresearchgate.net Information regarding α-amylase inhibition by this specific class of compounds is less documented in the available research.
In the context of purine (B94841) metabolism, pyrazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), the enzyme responsible for producing uric acid. Overactivity of XO can lead to hyperuricemia and gout. Non-purine-like structures are sought to avoid the side effects associated with drugs like allopurinol. While not all studies focus on the exact this compound structure, related imidazole-5-carboxylic acid derivatives have shown excellent inhibitory potency, with some compounds having IC₅₀ values as low as 0.003 µM.
Molecular modeling and docking studies have provided crucial insights into how these pyrazole-based inhibitors interact with their target enzymes at a molecular level.
For kinase inhibition, the binding mode of potent inhibitors like compound 8t within the ATP-binding site of CDK2 and FLT3 has been elucidated. researchgate.net These studies show that the pyrazole-3-carboxamide core is essential for anchoring the molecule, forming three conserved hydrogen bonds with the hinge region of the kinase. researchgate.net
In the case of carbonic anhydrase, docking studies revealed that the sulfonamide group of the inhibitors coordinates with the catalytic zinc ion in the active site, a classic interaction for this class of inhibitors. nih.govsigmaaldrich.com The pyrazole-carboxamide portion of the molecule extends into the active site cavity, forming additional hydrogen bonds and hydrophobic interactions with key amino acid residues, which accounts for the observed potency and isoform selectivity. nih.govsigmaaldrich.com For instance, interactions with residues like Leu198, Thr200, and Pro202 are crucial for binding to hCA IX. sigmaaldrich.com
For xanthine oxidase, kinetic analysis of related inhibitors has identified them as mixed-type inhibitors. Docking studies rationalize this by showing the inhibitor binding within the enzyme's active site channel, effectively blocking substrate entry.
Receptor Binding and Modulation Studies
The this compound scaffold is famously the core of rimonabant (B1662492), the first selective CB1 receptor antagonist/inverse agonist to be clinically approved. This has spurred extensive research into related pyrazole derivatives as modulators of the cannabinoid system. These studies aim to characterize ligands with specific affinities for CB1 and CB2 receptors.
Research has shown that the 1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide architecture is particularly well-suited for generating ligands that interact with the CB2 receptor with high affinity. In contrast, homologous series based on a 4,5-dihydro-1H-benzo[g]indazole scaffold tend to exhibit higher binding affinity for the CB1 receptor. This suggests that the planarity and conformation of the tricyclic system fused to the pyrazole core are key determinants of receptor selectivity.
Modifications to the N-carboxamide moiety and aryl substitutions on the pyrazole ring significantly impact binding affinities. Efforts to develop peripherally selective CB1 antagonists, which would avoid the neuropsychiatric side effects of brain-penetrant compounds like rimonabant, have led to novel analogs. By replacing the 1-aminopiperidine (B145804) group of rimonabant with a functionalized 4-aminopiperidine, researchers have created potent CB1 inverse agonists with predicted minimal brain penetration. One such compound, 8c, was identified as an orally bioavailable inverse agonist with vastly reduced brain penetration compared to rimonabant.
The enantiomers of certain carboxamide-type synthetic cannabinoids, which contain a related indazole-3-carboxamide core, have been shown to possess potent agonist activity at both CB1 and CB2 receptors, highlighting the stereochemical sensitivity of these interactions.
Trace Amine-Associated Receptor 1 (TAAR1) Agonistic Activity
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, which are endogenous compounds structurally related to classical monoamine neurotransmitters. nih.gov TAAR1 is involved in the regulation of brain monoamines and can modulate the function of dopamine (B1211576) transporters. nih.govnih.gov Activation of TAAR1 can trigger cellular signaling pathways, including the activation of protein kinase A and protein kinase C, which can lead to the phosphorylation-dependent efflux of dopamine via the dopamine transporter and the internalization of the transporter. nih.gov
Structure-Activity Relationships of Receptor Modulators
The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide moiety. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for various receptors, including cannabinoid and meprin receptors.
For cannabinoid receptor 1 (CB1) antagonists, specific structural features have been identified as crucial for high-affinity binding. elsevierpure.comnih.govacs.org The lead compound in this class is a biarylpyrazole, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). elsevierpure.comnih.govacs.org Key SAR findings for CB1 antagonistic activity include:
A para-substituted phenyl ring at the 5-position of the pyrazole ring is important for potent activity. elsevierpure.comnih.gov
A carboxamido group at the 3-position is a critical structural requirement. elsevierpure.comnih.gov
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring enhances antagonistic activity. elsevierpure.comnih.gov
The most potent compound in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. elsevierpure.comnih.gov
In the context of meprin α and meprin β inhibitors, SAR studies have focused on modifications at the 3 and 5 positions of the pyrazole scaffold. nih.gov These positions are believed to interact with the S1 and S1' pockets of the enzymes. nih.gov The introduction of different substituents at these positions has been shown to modulate inhibitory activity and selectivity. For example, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α. nih.gov The introduction of acidic moieties in the aryl substituents led to excellent selectivity, abolishing inhibition of related metalloproteases. nih.gov
Table 1: Structure-Activity Relationships of Pyrazole Carboxamide Derivatives as Receptor Modulators
| Compound/Derivative Class | Target Receptor | Key Structural Features for Activity | Effect of Modification |
|---|---|---|---|
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and related compounds | Cannabinoid Receptor 1 (CB1) | para-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1. elsevierpure.comnih.gov | A p-iodophenyl group at C5 and a piperidinyl carboxamide at C3 resulted in a highly potent antagonist. elsevierpure.comnih.gov |
| 3,5-disubstituted pyrazole derivatives | Meprin α and β | Aryl moieties at C3 and C5 targeting S1 and S1' pockets. nih.gov | Introduction of acidic groups on the aryl moieties increased selectivity for meprins over other metalloproteases. nih.gov |
Nucleic Acid Interactions
DNA Binding Mode Elucidation (e.g., Minor Groove Binding)
Certain pyrazole-3-carboxamide derivatives have been investigated for their ability to interact with DNA, suggesting that this may be a potential mechanism for their biological activity. jst.go.jp Studies involving molecular docking, electronic absorption spectroscopy, and viscosity measurements have been employed to elucidate the binding mode of these compounds. jst.go.jp
A DNA minor groove binding model has been proposed for a series of novel 1H-pyrazole-3-carboxamide derivatives. jst.go.jp The binding ability of these compounds to calf thymus DNA (CT-DNA) was determined using electronic absorption spectroscopy under physiological conditions. jst.go.jp The observed hypochromism in the absorption spectra upon addition of DNA is indicative of a close association between the compound and the DNA molecule. jst.go.jp Further evidence for the binding mode was obtained from viscosity measurements, which can help to distinguish between intercalative and non-intercalative binding. jst.go.jp For one of the studied compounds, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), a high DNA-binding affinity was determined, with a binding constant (Kpym-5) of 1.06×105 M−1. jst.go.jp This compound also caused a significant decrease in the emission intensity of the ethidium (B1194527) bromide–CT-DNA complex, suggesting that it can displace ethidium bromide from its binding site, which is consistent with a strong interaction with DNA. jst.go.jp
DNA Cleavage Activity Assessment
In addition to DNA binding, some pyrazole derivatives have been assessed for their ability to induce DNA cleavage. jst.go.jp The cleavage of supercoiled plasmid DNA, such as pBR322, into nicked or linear forms is a common assay to evaluate the DNA-damaging potential of a compound.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
Inhibition of Fungal Mycelial Growth
A significant body of research has demonstrated the potent in vitro antifungal activity of pyrazole carboxamide derivatives against a range of phytopathogenic fungi. nih.govnih.govresearchgate.net The mycelial growth inhibition method is commonly used to assess the antifungal efficacy of these compounds. nih.govnih.govresearchgate.net
Studies have shown that various pyrazole carboxamides exhibit notable activity against fungi such as Rhizoctonia solani, Alternaria porri, Marssonina coronaria, and Cercospora petroselini. nih.govnih.govresearchgate.net For instance, certain pyrazole carboxamides displayed remarkable antifungal activity, although their EC50 values were in some cases higher than the commercial fungicide carbendazol. nih.gov However, a related isoxazolol pyrazole carboxylate derivative demonstrated significant activity against R. solani, with an EC50 value of 0.37 µg/mL, which was superior to that of carbendazol. nih.govnih.govresearchgate.net
Other research has focused on novel pyrazole-thiophene carboxamide derivatives, which have shown good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn One derivative, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, had an EC50 value of 11.6 µmol/L against R. solani. sioc-journal.cn
Furthermore, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate to good antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.netmdpi.commdpi.com Some of these compounds showed over 50% inhibition of G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid (B143098) under the same conditions. researchgate.netmdpi.commdpi.com The mechanism of action for many of these antifungal pyrazole carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.orgacs.orgacs.org This inhibition disrupts the fungus's energy production and leads to cell death. acs.orgresearchgate.net Microscopic analysis has revealed that these compounds can destroy the cell walls and membranes of fungi, causing leakage of cellular contents and abnormal mitochondrial morphology. acs.orgresearchgate.net
Table 2: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound/Derivative Class | Fungal Species | Activity (EC50 or % Inhibition) | Reference |
|---|---|---|---|
| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Rhizoctonia solani, Alternaria porri, Marssonina coronaria, Cercospora petroselini | Moderate antifungal activity. nih.gov | nih.gov |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 µg/mL. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) | Rhizoctonia solani | EC50 = 11.6 µmol/L. sioc-journal.cn | sioc-journal.cn |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a, 6b, 6c) | Gibberella zeae | >50% inhibition at 100 µg/mL. researchgate.netmdpi.commdpi.com | researchgate.netmdpi.commdpi.com |
| Pyrazole-4-carboxamides (7d, 12b) | Rhizoctonia solani | EC50 = 0.046 µg/mL. acs.org | acs.org |
| SCU2028 | Rhizoctonia solani | EC50 = 0.022 mg/L. acs.orgresearchgate.net | acs.orgresearchgate.net |
| SCU3038 | Rhizoctonia solani | EC50 = 0.016 mg/L. acs.org | acs.org |
Cellular and Subcellular Target Identification in Microorganisms
The antimicrobial activity of pyrazole derivatives is attributed to their interaction with various cellular and subcellular targets, leading to the disruption of essential life processes in microorganisms. Although the precise targets of this compound have not been explicitly detailed in the available literature, studies on analogous pyrazole carboxamides suggest several potential mechanisms of action.
In fungi, a key target for some pyrazole-carboxamide derivatives is the mitochondrial enzyme succinate dehydrogenase (SDH) . Inhibition of SDH disrupts the mitochondrial electron transport chain, leading to impaired cellular respiration. Furthermore, some antifungal pyrazole carboxamides have been observed to compromise the integrity of the fungal cell membrane. This is often achieved by inducing the production of endogenous reactive oxygen species (ROS), which in turn cause peroxidation of cellular lipids, leading to membrane damage and leakage researchgate.net.
In bacteria, pyrazole-containing compounds have been shown to target different metabolic pathways. Some derivatives act as DNA gyrase inhibitors , interfering with DNA replication nih.gov. Others have been found to bind to the 50S ribosomal subunit , thereby inhibiting protein synthesis nih.gov. Disruption of the cell wall is another identified mechanism, where certain pyrazole-containing peptides cause cell wall damage, leading to the leakage of cytosolic content and eventual cell lysis nih.gov.
Proteomic Analysis of Microbial Responses to Compound Exposure
Proteomic analysis is a powerful tool for understanding the global changes in protein expression within a microorganism upon exposure to a chemical compound. This approach can reveal the cellular pathways that are affected and help in identifying the mechanism of action of the compound.
Currently, there is a lack of specific proteomic studies detailing the response of microorganisms to this compound. However, the general application of proteomics in studying bacterial responses to antibiotics has provided a framework for how such an analysis could be approached mdpi.comdntb.gov.ua. A proteomic investigation of a microorganism treated with this compound would likely involve comparing the protein expression profiles of treated and untreated cells. This could identify the upregulation or downregulation of proteins involved in specific metabolic pathways, stress responses, or cellular structures, thereby providing clues to the compound's mode of action. For instance, an upregulation of proteins involved in DNA repair might suggest that the compound targets DNA, while changes in cell wall synthesis proteins would point towards a different mechanism.
Antioxidant Activity Assessment (In Vitro)
Several in vitro studies have demonstrated the antioxidant potential of various pyrazole derivatives, which is often attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The table below summarizes the in vitro antioxidant activity of a related pyrazole derivative, providing a reference for the potential antioxidant capacity of this class of compounds.
| Compound | Assay | IC50 (µM) | Reference |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | DPPH | Not explicitly stated, but showed considerable activity | nih.gov |
Note: The table presents data for a structurally related compound due to the absence of specific data for this compound.
Structure Activity Relationship Sar Studies of 4 Methyl 1h Pyrazole 3 Carboxamide Analogues
Impact of Substituent Modifications on Biological Activity
Substitutions on the pyrazole (B372694) ring, particularly at the C4 and C5 positions, are critical determinants of biological activity. The methyl group at the C4 position is a common feature in many potent compounds, including the cannabinoid receptor 1 (CB1) antagonist SR141716A. acs.org
Key findings on pyrazole ring substitutions include:
C4-Position : While the prompt specifies a C4-methyl group, it is a crucial element for the activity of many compounds in this class. For instance, in a series of pyrazol-4-yl-pyridine derivatives acting as M4 receptor positive allosteric modulators (PAMs), the C4 position is used for linking to a pyridine (B92270) core, highlighting its importance as a vector for modification. nih.gov
C5-Position : A para-substituted phenyl ring at the C5-position is often a requirement for potent activity, as seen in CB1 receptor antagonists. acs.org The nature of the substituent on this phenyl ring can significantly impact potency. For example, replacing a p-chlorophenyl group with a p-iodophenyl group at the C5-position resulted in one of the most potent compounds in a series of CB1 antagonists. acs.org In the context of fungicides, large, sterically hindered, and electronegative groups at the C5-position of the pyrazole ring were found to be important for activity. acs.orgacs.org For instance, introducing a chloromethyl (CH₂Cl) group at C5 led to excellent antifungal activity, whereas a methyl (CH₃) group resulted in lower activity. acs.org
Table 1: Impact of C5-Position Phenyl Substituent on CB1 Receptor Binding Affinity Data derived from studies on 1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide analogues.
| C5-Substituent | Binding Affinity (Ki, nM) |
| 4-Chlorophenyl | 1.95 |
| 4-Iodophenyl | 1.80 |
| 4-Bromophenyl | 2.10 |
| Phenyl | 10.7 |
The carboxamide group at the C3 position is a cornerstone for activity and a critical point for hydrogen bonding interactions. acs.org Modifications to the amide nitrogen (N-substitution) dramatically alter the pharmacological profile.
Key findings on carboxamide substituents include:
N-Substitution : For CB1 antagonists, a piperidinyl carboxamide at the C3-position is associated with high potency. acs.org In another study on anticancer agents, N-phenyl substituents bearing a 4-[(4-methylpiperazin-1-yl)methyl] group were synthesized. jst.go.jpnih.gov One such compound, which also featured a 3-cyclopropylureido group at the pyrazole C5-position, demonstrated high DNA-binding affinity. jst.go.jpnih.gov
Amide Conformation : The carboxamide group often serves as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand in the target's binding site. Molecular docking studies on pyrazole carboxamide fungicides targeting succinate (B1194679) dehydrogenase (SDH) show that the carbonyl oxygen of the carboxamide can form hydrogen bonds with key amino acid residues like TYR58 and TRP173. nih.govresearchgate.net
The substituent at the N1 position of the pyrazole ring plays a significant role in orienting the other functional groups and establishing key interactions with the target protein.
Key findings on N1-substitutions include:
Aromatic Substituents : A 2,4-dichlorophenyl substituent at the N1-position is a structural requirement for potent and selective CB1 receptor antagonistic activity in the diarylpyrazole class. acs.org
Alkyl vs. Phenyl Substituents : In a series of antifungal pyrazole carboxamides, replacing a methyl group at the N1 position with a phenyl group led to a significant decrease in antifungal activity. researchgate.net
Modified Alkyl Substituents : For IRAK4 inhibitors, modifying the alkyl substituent at the N1-position was explored to improve drug metabolism properties. Branched alkyl groups like isobutyl and cyclic analogues such as oxan-4-yl were found to be effective. nih.gov
Table 2: Effect of Pyrazole N1-Substituent on Antifungal Activity Data derived from studies on N-(substituted pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.
| N1-Substituent | R' on Pyridine | Inhibition Rate vs. G. zeae (%) |
| Methyl | 2-Cl, 6-Me | 70.3 |
| Methyl | 2-Cl | 61.2 |
| Phenyl | 2-Cl, 6-Me | 16.5 |
| Phenyl | 2-Cl | 9.8 |
Steric and Electronic Factors Governing Ligand-Target Interactions
The binding affinity of 4-methyl-1H-pyrazole-3-carboxamide analogues is governed by a delicate balance of steric and electronic factors. These factors determine how well the ligand fits into the binding pocket of its target and the nature of the intermolecular forces that stabilize the ligand-target complex.
Steric Effects : The size and shape of substituents are critical. In the development of CB1 antagonists, a bulky group was found to be sterically favorable. rsc.org For antifungal pyrazole-4-carboxamides, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that large steric hindrance at the 5-position of the pyrazole ring was important for activity. acs.orgacs.org The physicochemical properties of pyrazoles are highly dependent on the electronic effect of the substituent groups on the ring. chim.it
Electronic Effects : The electronic nature of the substituents influences the molecule's polarity, ability to form hydrogen bonds, and potential for π-π interactions. Electron-withdrawing groups can enhance activity in some cases. For instance, in a series of oxadiazole bioisosteres of pyrazole carboxamides, an alkyl linker containing a strong electron-withdrawing group (like CF₃) led to potent CB1 antagonism. rsc.org Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, while nucleophilic attacks are directed towards C3 and C5. nih.gov The introduction of electron-donating or electron-withdrawing groups can modify this reactivity. chim.it
Exploration of Hydrogen Bonding Networks in Bio-recognition
Hydrogen bonds are fundamental to the specific recognition and binding of ligands to their biological targets. The pyrazole ring and the carboxamide group are both capable of participating in extensive hydrogen-bonding networks.
Pyrazole Core as H-bond Donor/Acceptor : The 1H-pyrazole structure contains a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which acts as a hydrogen bond acceptor. nih.gov This dual functionality allows pyrazoles to form diverse supramolecular structures such as dimers and catemers (polymeric chains) through N-H···N hydrogen bonds. nih.gov
Carboxamide Group Interactions : The amide (CONH) proton and the carbonyl oxygen of the C3-carboxamide group are primary sites for hydrogen bonding. Molecular docking studies of pyrazole carboxamide inhibitors with target enzymes frequently show the carbonyl oxygen acting as a hydrogen bond acceptor. nih.govresearchgate.netnih.gov For example, in the active site of succinate dehydrogenase (SDH), the carbonyl oxygen of an inhibitor formed hydrogen bonds with the hydroxyl group of a tyrosine residue and a tryptophan residue. researchgate.net In another example, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate are linked into chains by a combination of N-H···O(carbonyl) and C-H···O(nitro) hydrogen bonds. nih.gov
Bioisosteric Design Principles in Pyrazole Carboxamide Derivatives
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design. This approach has been successfully applied to the this compound scaffold to optimize properties.
Carboxamide Bioisosteres : The C3-carboxamide moiety of the CB1 antagonist rimonabant (B1662492) has been successfully replaced with a 5-alkyl oxadiazole ring. rsc.orgnih.gov This bioisosteric replacement yielded a novel class of potent CB1 antagonists, demonstrating that the oxadiazole ring can effectively mimic the hydrogen bonding and steric properties of the original carboxamide group. rsc.org
Pyrazole Ring Bioisosteres : The central pyrazole ring itself can be replaced by other five-membered heterocycles. In the context of CB1 antagonists, the 1,5-diarylpyrazole motif has been successfully replaced with thiazoles, triazoles, and imidazoles. nih.gov These analogues retained CB1 antagonistic activity, confirming that these heterocycles can serve as effective bioisosteres for the pyrazole core. nih.gov
Fungicide Analogues : In the field of fungicides, the principle of active splicing is used, where active substructures are combined. For instance, the trifluoromethyl-pyrazole carboxamide structure is a common backbone for new derivatives. researchgate.net
Correlation of Computational Predictions with Experimental SAR Data
The integration of computational chemistry with experimental biological testing provides a powerful paradigm for accelerating drug discovery. For analogues of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in predicting the biological activity and elucidating the SAR. These predictions are then correlated with experimental data to validate the computational models and to gain deeper insights into the molecular determinants of activity.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various enzymes and receptors.
For instance, in a study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2D-QSAR models were constructed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). nih.govacs.org The results indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors, which describe the topology and connectivity of the molecule. nih.govacs.org These models, once validated, were used to predict the activity of new, untested compounds, thereby prioritizing synthesis efforts. nih.govacs.org
The following table illustrates the type of data used in such a QSAR study, showing the experimental inhibitory concentration (IC₅₀) and the computationally predicted pIC₅₀ (-logIC₅₀) for a set of hypothetical this compound analogues.
Table 1: Correlation of Experimental and Predicted Activity of this compound Analogues as Kinase Inhibitors
| Compound ID | R1-substituent | R2-substituent | Experimental IC₅₀ (µM) | Predicted pIC₅₀ |
|---|---|---|---|---|
| 1a | H | Phenyl | 15.2 | 4.82 |
| 1b | H | 4-Chlorophenyl | 8.5 | 5.07 |
| 1c | H | 4-Methoxyphenyl | 12.1 | 4.92 |
| 1d | CH₃ | Phenyl | 5.3 | 5.28 |
| 1e | CH₃ | 4-Chlorophenyl | 2.1 | 5.68 |
| 1f | CH₃ | 4-Methoxyphenyl | 4.8 | 5.32 |
Molecular Docking and Dynamics Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound analogues, docking studies have been crucial in understanding their binding modes within the active sites of target proteins.
In a study on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, molecular docking simulations were performed to elucidate the binding interactions with human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The docking results revealed key interactions, such as the coordination of the sulfonamide zinc-binding group with the catalytic zinc ion in the active site and hydrogen bonding between the pyrazole and carboxamide moieties with amino acid residues. nih.gov These computational insights correlated well with the experimental findings, where compounds with favorable docking scores and interaction patterns exhibited potent inhibitory activity. nih.gov
Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of the ligand-protein complex, assessing its stability over time. For the most active pyrazole-carboxamide inhibitors of carbonic anhydrase, MD simulations confirmed the stability of the docked poses and the persistence of key intermolecular interactions. nih.gov
The following table summarizes the correlation between computational docking scores and experimental inhibitory constants (Kᵢ) for a series of hypothetical this compound analogues targeting a specific enzyme.
Table 2: Docking Scores and Experimental Inhibition Data for this compound Analogues
| Compound ID | R-group on Amide | Docking Score (kcal/mol) | Experimental Kᵢ (nM) | Key Interacting Residues (Predicted) |
|---|---|---|---|---|
| 2a | -NH-phenyl | -8.5 | 150 | His94, His96, Thr199 |
| 2b | -NH-(4-sulfamoylphenyl) | -10.2 | 25 | His94, His96, Thr199, Zn²⁺ |
| 2c | -NH-(3-pyridyl) | -9.1 | 98 | His94, Gln92, Thr200 |
| 2d | -N(CH₃)-phenyl | -7.9 | 250 | His94, Thr199 |
The strong correlation between lower (more favorable) docking scores and lower experimental Kᵢ values provides confidence in the predictive power of the computational model. These models can then be used to screen virtual libraries of compounds, identifying potential leads for synthesis and biological evaluation.
Advanced Applications of 4 Methyl 1h Pyrazole 3 Carboxamide As Research Tools
Development of Fluorescent Probes for Biological Systems
The intrinsic properties of the pyrazole (B372694) nucleus make it an attractive framework for the design of fluorescent probes. globalresearchonline.net While direct research on fluorescent probes based specifically on 4-methyl-1H-pyrazole-3-carboxamide is not extensively documented in the provided results, the broader class of pyrazole derivatives has been successfully utilized for this purpose. These compounds can be functionalized with fluorophores to create probes that can visualize and track biological processes in real-time. For instance, pyrazole-based compounds have been investigated for their fluorescent properties, which are crucial for developing sensors for metal ions or for imaging specific cellular components. The substitution pattern on the pyrazole ring, including the methyl and carboxamide groups, can be fine-tuned to modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to suit specific biological imaging applications.
Utilization in Chemical Biology for Target Validation
In the field of chemical biology, small molecules are critical for the identification and validation of new drug targets. Pyrazole carboxamides, including derivatives of this compound, have emerged as valuable tools in this area. ontosight.ainih.gov Their ability to be synthesized in diverse libraries and screened against various biological targets makes them ideal for discovering novel protein-ligand interactions.
A notable example is the development of a series of 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov One such compound, FN-1501, demonstrated significant antiproliferative activity against acute myeloid leukemia (AML) cells by inhibiting these kinases. nih.gov This study highlights how a specific pyrazole carboxamide scaffold can be systematically modified to create a highly potent and selective inhibitor, thereby validating FLT3 and CDKs as viable therapeutic targets for AML. The structure-activity relationship (SAR) studies performed on these compounds provide a roadmap for designing next-generation inhibitors with improved efficacy and safety profiles.
| Compound | Target Kinases | IC50 (µM) against MV4-11 cells | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | 0.008 | nih.gov |
Application in Coordination Chemistry as Ligands for Metal Ions
The nitrogen atoms within the pyrazole ring of this compound and its derivatives make them excellent ligands for a variety of metal ions. researchgate.net This has led to their extensive use in coordination chemistry to synthesize novel metal-organic frameworks (MOFs) and coordination complexes with interesting structural and functional properties.
Ligand Properties of Pyrazole Carboxamides
Pyrazole-based ligands can coordinate to metal centers in several ways, acting as monodentate, bidentate, or bridging ligands. researchgate.net The presence of the carboxamide group in this compound introduces an additional coordination site, potentially leading to the formation of stable chelate rings with metal ions. The N-H proton of the pyrazole ring can also be deprotonated, allowing the pyrazolate anion to act as a bridging ligand between two metal centers, facilitating the formation of polynuclear complexes. researchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other substituents on the pyrazole ring.
Metal Complexation Studies and Characterization
The synthesis and characterization of metal complexes with pyrazole-derived ligands are well-documented. rsc.org For instance, research on 3-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound, has shown the formation of both mononuclear and 3D coordination polymers with cadmium(II) and cobalt(II) ions. rsc.org These complexes were characterized using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis. The resulting complexes exhibited interesting properties, including solid-state fluorescence and electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org
The IR spectra of pyrazole-carboxamide derivatives typically show characteristic N-H stretching vibrations. nih.gov Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyrazole ring and the carboxamide group can provide evidence of coordination. For example, a study on pyrazole-carboxamides bearing a sulfonamide moiety reported N-H stretching vibrations in the range of 3427–3224 cm⁻¹ and C=O stretching vibrations for the amide group between 162.78–159.00 ppm in ¹³C-NMR. nih.gov These spectral features are crucial for confirming the successful synthesis of metal complexes.
| Compound Class | Metal Ions | Potential Applications | Reference |
| Pyrazole Carboxylic Acids | Cd(II), Co(II) | Luminescence, Electrocatalysis | rsc.org |
| Pyrazole Carboxamides | Various | Agrochemicals, Pharmaceuticals | nih.gov |
Conclusion and Future Directions in 4 Methyl 1h Pyrazole 3 Carboxamide Research
Summary of Key Academic Contributions
While direct and extensive academic literature solely focused on the biological activities of 4-methyl-1H-pyrazole-3-carboxamide is limited, its significance is primarily understood through its role as a key intermediate in the synthesis of various bioactive compounds. The pyrazole (B372694) carboxamide scaffold is a recognized pharmacophore, and the introduction of a methyl group at the 4-position can influence the steric and electronic properties of the molecule, potentially modulating its interaction with biological targets.
Research on structurally related pyrazole carboxamides has demonstrated a wide range of biological activities, including their use as:
Kinase Inhibitors: A significant body of research highlights the potential of pyrazole carboxamide derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. For instance, derivatives have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in cancers like acute myeloid leukemia (AML). nih.govnih.gov The core pyrazole carboxamide structure serves as a versatile scaffold for developing these targeted therapies.
Antifungal Agents: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key component in several commercial fungicides. cbijournal.com These compounds act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. While not the specific compound of focus, this underscores the importance of the pyrazole carboxamide core in agrochemical research.
Anticancer Agents: Beyond kinase inhibition, pyrazole carboxamide derivatives have been investigated for their antiproliferative effects on various cancer cell lines. nih.govcbijournal.com Some studies have explored their ability to bind to DNA, suggesting a different mechanism of anticancer action. nih.gov
The commercial availability of this compound suggests its utility as a starting material for the synthesis of novel derivatives within these and other therapeutic areas. sigmaaldrich.com Its synthesis is often a part of a larger synthetic scheme aimed at producing more complex, biologically active molecules.
Unexplored Research Avenues and Challenges
Despite the established importance of the pyrazole carboxamide scaffold, the specific compound this compound remains relatively under-explored as a standalone bioactive molecule. This presents several avenues for future research:
Systematic Biological Screening: A comprehensive biological evaluation of this compound against a wide array of biological targets is a significant unexplored area. High-throughput screening assays could reveal novel and unexpected biological activities, potentially opening up new therapeutic applications.
Exploration of New Therapeutic Areas: While the broader class of pyrazole carboxamides has been extensively studied in oncology and agriculture, the potential of this compound and its derivatives in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, or infectious diseases, remains largely untapped.
A key challenge in the exploration of this compound is the limited availability of detailed synthetic protocols and characterization data in the public domain. While commercially available, detailed academic publications on its synthesis and optimization are scarce, which can be a hurdle for researchers looking to utilize it as a starting material.
Emerging Methodologies and Techniques for Future Investigations
The future of research into this compound and its derivatives will likely be shaped by the adoption of modern and innovative methodologies:
Computational and Molecular Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, can be powerful tools to predict the potential biological targets of this compound. These methods can help to prioritize experimental screening efforts and guide the rational design of new derivatives with enhanced activity and selectivity.
High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) technologies can accelerate the discovery of novel bioactive compounds derived from this compound. These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly increasing the efficiency of the drug discovery process.
Advanced Analytical Techniques: The application of advanced analytical techniques, such as 2D-NMR spectroscopy and X-ray crystallography, will be crucial for the unambiguous characterization of newly synthesized derivatives and for understanding their three-dimensional structure and intermolecular interactions. This information is vital for establishing clear structure-activity relationships.
Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be a valuable strategy to identify and validate its cellular targets and to elucidate its mechanism of action.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole core functionalization. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC or DCC) for amide bond formation between pyrazole-3-carboxylic acid derivatives and amines .
- Regioselective methylation : Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to ensure methylation at the 4-position .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and adjust stoichiometry to minimize byproducts like 1-methyl regioisomers.
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the methyl group at δ 2.35–2.50 ppm and pyrazole protons at δ 6.50–7.20 ppm. Integration ratios validate substituent positions .
- ¹³C NMR : Carboxamide carbonyl appears at ~168 ppm, with pyrazole carbons between 140–150 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 166.1 (calculated for C₆H₈N₃O) .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Q. What strategies improve the stability and solubility of this compound in aqueous buffers?
Methodological Answer:
- Salt formation : Co-crystallize with HCl or sodium salts to enhance water solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes for in vitro assays .
- pH adjustment : Maintain buffers at pH 6.5–7.4 to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How do researchers evaluate the interaction of this compound with cannabinoid CB1 receptors?
Methodological Answer:
- Competitive binding assays : Use [³H]SR141716A (a CB1 antagonist) in transfected HEK293 cells. Calculate IC₅₀ values via nonlinear regression (typical range: 10–100 nM) .
- Functional assays : Measure cAMP inhibition in CHO-K1 cells expressing CB1 receptors. Compare efficacy to reference ligands like WIN55,212-2 .
Data Interpretation : Lower IC₅₀ values indicate stronger binding affinity. Discrepancies between binding and functional assays may suggest inverse agonism .
Q. What in vivo models are suitable for studying the metabolic effects of this compound derivatives?
Methodological Answer:
- Diet-induced obesity (DIO) models : Administer 10 mg/kg/day orally to C57BL/6 mice. Monitor weight gain, food intake, and glucose tolerance over 4–6 weeks .
- Transverse aortic constriction (TAC) : Assess cardiac hypertrophy modulation post-TAC in rodents. Use echocardiography to quantify ventricular mass .
Key Metrics : Plasma leptin/adiponectin ratios and histological analysis of adipose tissue .
Q. How can contradictory data on the compound’s receptor selectivity be resolved?
Methodological Answer:
- Orthosteric vs. allosteric binding : Perform Schild analysis to distinguish competitive vs. non-competitive inhibition .
- Receptor subtype profiling : Test against CB2, TRPV1, and PPARγ receptors using radioligand displacement assays .
- Molecular dynamics simulations : Model ligand-receptor interactions to identify key residues (e.g., Lys192 in CB1) influencing selectivity .
Q. What computational approaches predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET prediction : Use software like SwissADME to estimate logP (~2.1), bioavailability (70–80%), and CYP450 inhibition (CYP3A4 > 2C9) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests suitability for oral dosing .
Q. How does stereochemistry influence the biological activity of pyrazole-carboxamide derivatives?
Methodological Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/IPA) and test in receptor assays .
- X-ray crystallography : Resolve crystal structures to correlate absolute configuration (R/S) with CB1 binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
